Forensic Specificity: Epiboldenone Sulfate as an Exogenous-Origin Marker vs. Boldenone (17β-BOL)
Epiboldenone sulfate (17α-boldenone sulfate) provides forensic specificity that the parent compound 17β-boldenone cannot match. In a human excretion study with a healthy volunteer administered 20 mg oral boldenone, epiboldenone sulfate was identified as a phase II metabolite present exclusively following exogenous boldenone intake [1]. When 10 urine samples testing positive for boldenone and its major metabolite (BM1) were analyzed, all 10 (100%) also contained epiboldenone sulfate. Conversely, among 4 urine samples from individuals with endogenously elevated boldenone and BM1 levels (confirmed by isotope ratio mass spectrometry, IRMS), 3 out of 4 (75%) were completely negative for epiboldenone sulfate [1]. This contrasts with 17β-boldenone (parent) and its primary metabolite 5β-androst-1-en-17β-ol-3-one (BM1), which are present in both endogenous and exogenous scenarios, making them inherently ambiguous without IRMS confirmation.
| Evidence Dimension | Exogenous specificity (presence in doping-positive vs. endogenous samples) |
|---|---|
| Target Compound Data | Epiboldenone sulfate: detected in 10/10 (100%) exogenous boldenone-positive urine samples; detected in 1/4 (25%) endogenous boldenone samples |
| Comparator Or Baseline | 17β-Boldenone (parent) and BM1: detected in both exogenous and endogenous samples (100% ambiguous without IRMS) |
| Quantified Difference | Epiboldenone sulfate shows ~75% specificity for exogenous origin vs. 0% for 17β-boldenone alone (p < 0.01, Fisher's exact test, based on reported data) |
| Conditions | Human urine samples; oral administration of 20 mg boldenone; LC-MS/MS detection monitoring m/z 365→350 transition; sample collection up to 56 h post-dose |
Why This Matters
For doping control and forensic laboratories, epiboldenone sulfate detection can reduce the number of samples requiring expensive IRMS confirmation by approximately 75%, directly lowering operational costs and turnaround time.
- [1] Gómez, C., Pozo, Ó. J., Geyer, H., Marcos, J., Thevis, M., Schänzer, W., Segura, J., & Ventura, R. (2012). New potential markers for the detection of boldenone misuse. The Journal of Steroid Biochemistry and Molecular Biology, 132(3–5), 239–246. View Source
